molecular formula C7H9NO2 B14041860 5-Propylisoxazole-3-carboxaldehyde

5-Propylisoxazole-3-carboxaldehyde

Cat. No.: B14041860
M. Wt: 139.15 g/mol
InChI Key: JZCCPNPPRGRWHS-UHFFFAOYSA-N
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Description

5-Propylisoxazole-3-carboxaldehyde is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylisoxazole-3-carboxaldehyde typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and treatment with molecular iodine and hydroxylamine . This method is highly regioselective and provides good yields.

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper(I) or ruthenium(II) catalysts. due to the high costs and toxicity associated with metal catalysts, there is a growing interest in developing metal-free synthetic routes .

Chemical Reactions Analysis

Types of Reactions

5-Propylisoxazole-3-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The isoxazole ring can participate in substitution reactions, particularly at the nitrogen and oxygen positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides.

Major Products

    Oxidation: 5-Propylisoxazole-3-carboxylic acid.

    Reduction: 5-Propylisoxazole-3-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Propylisoxazole-3-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propylisoxazole-3-carboxaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Isopropylisoxazole-3-carboxylic acid: Similar in structure but with an isopropyl group instead of a propyl group.

    5-Methylisoxazole-3-carboxaldehyde: Contains a methyl group instead of a propyl group.

    5-Phenylisoxazole-3-carboxaldehyde: Contains a phenyl group, which significantly alters its chemical properties.

Uniqueness

5-Propylisoxazole-3-carboxaldehyde is unique due to its specific propyl substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with desired properties .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-propyl-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C7H9NO2/c1-2-3-7-4-6(5-9)8-10-7/h4-5H,2-3H2,1H3

InChI Key

JZCCPNPPRGRWHS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NO1)C=O

Origin of Product

United States

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